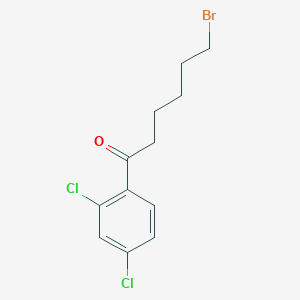
N-(2-bromo-4,5-dimethoxyphenyl)pivalamide
概要
説明
N-(2-bromo-4,5-dimethoxyphenyl)pivalamide is a chemical compound that belongs to the class of bromophenols This compound is characterized by the presence of a bromine atom and two methoxy groups attached to a phenyl ring, along with a dimethylpropanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4,5-dimethoxyphenyl)pivalamide typically involves the alkylation of (2-bromo-4,5-dimethoxyphenyl)methanol with appropriate reagents. One common method involves the use of substituted benzenes to produce diaryl methanes, followed by O-Me demethylation using boron tribromide (BBr3) . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-(2-bromo-4,5-dimethoxyphenyl)pivalamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in debrominated products.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce debrominated phenols. Substitution reactions can result in various substituted phenyl derivatives.
科学的研究の応用
N-(2-bromo-4,5-dimethoxyphenyl)pivalamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s potential enzyme inhibition properties make it a candidate for studying enzyme-substrate interactions.
Industry: It can be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of N-(2-bromo-4,5-dimethoxyphenyl)pivalamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as acetylcholinesterase and carbonic anhydrase . These interactions occur through the binding of the compound to the active sites of the enzymes, thereby blocking their activity and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- N-(2-bromo-4,5-dimethoxyphenyl)methyl-N-(2-chloroethyl)morpholine bromide
- 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile
- 2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine
Uniqueness
N-(2-bromo-4,5-dimethoxyphenyl)pivalamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different enzyme inhibition profiles and therapeutic potentials, making it a valuable compound for further research and development.
特性
分子式 |
C13H18BrNO3 |
|---|---|
分子量 |
316.19 g/mol |
IUPAC名 |
N-(2-bromo-4,5-dimethoxyphenyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C13H18BrNO3/c1-13(2,3)12(16)15-9-7-11(18-5)10(17-4)6-8(9)14/h6-7H,1-5H3,(H,15,16) |
InChIキー |
MNNHQPVAUQSBFQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)NC1=CC(=C(C=C1Br)OC)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,2,6,6-Tetramethyl-1-(prop-2-en-1-yl)-4-[(prop-2-en-1-yl)oxy]piperidine](/img/structure/B8537457.png)













